An In-depth Technical Guide to the Physicochemical Properties of (6-Isobutoxypyrimidin-4-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (6-Isobutoxypyrimidin-4-yl)methanamine
Introduction
(6-Isobutoxypyrimidin-4-yl)methanamine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an isobutoxy group and a methanamine substituent suggests its potential utility as a scaffold in medicinal chemistry and drug discovery, likely influencing its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside established methodologies for their experimental determination. Given the novelty of this specific molecule, much of the data presented herein is based on computational predictions, which serve as a valuable starting point for further empirical investigation.
Molecular Structure and Identity
The foundational step in understanding the physicochemical nature of a compound is to establish its precise molecular structure.
Chemical Structure of (6-Isobutoxypyrimidin-4-yl)methanamine
Figure 1: 2D structure of (6-Isobutoxypyrimidin-4-yl)methanamine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6-Isobutoxypyrimidin-4-yl)methanamine |
| Molecular Formula | C₉H₁₅N₃O |
| Canonical SMILES | CC(C)COc1cc(CN)ncn1 |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (6-Isobutoxypyrimidin-4-yl)methanamine. These values were computationally generated using established algorithms and provide a baseline for experimental work.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Weight | 181.24 g/mol | Calculation |
| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.8 | Various prediction models[1] |
| Aqueous Solubility | Moderately soluble | Prediction based on logP |
| pKa (most basic) | 8.5 - 9.5 | ChemAxon[2] |
| pKa (most acidic) | ~16 (pyrimidine NH) | Prediction |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Polar Surface Area (PSA) | 64.9 Ų | Molinspiration[1] |
| Number of Hydrogen Bond Donors | 2 | Calculation |
| Number of Hydrogen Bond Acceptors | 4 | Calculation |
| Number of Rotatable Bonds | 4 | Calculation |
Experimental Determination of Physicochemical Properties
To validate the predicted data, a series of standard experimental protocols should be employed. The following sections detail the methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.
Workflow for Melting Point Determination
Figure 2: Workflow for melting point determination.
Detailed Protocol:
-
Sample Preparation : Ensure the sample is completely dry and finely powdered to allow for uniform heating.[3][4]
-
Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[5]
-
Apparatus Setup : Place the loaded capillary tube into a melting point apparatus.[6]
-
Heating : If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate. For an accurate measurement, heat the sample to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[7]
-
Observation and Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The melting point is reported as this range.[5]
Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is considered the gold standard for its determination.[8]
Detailed Protocol:
-
Sample Preparation : Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.[9]
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation : Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
-
Quantification : Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Data Analysis : The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
pKa Determination (Potentiometric Titration)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor interactions. Potentiometric titration is a reliable method for determining pKa.[11][12]
Workflow for pKa Determination by Potentiometric Titration
Sources
- 1. On-line Software [vcclab.org]
- 2. chemaxon.com [chemaxon.com]
- 3. scribd.com [scribd.com]
- 4. vet.mu.edu.iq [vet.mu.edu.iq]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. materialneutral.info [materialneutral.info]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
